n,n-Diallyl-3-cyanobenzamide
Description
N,N-Diallyl-3-cyanobenzamide is a benzamide derivative featuring a cyano group at the 3-position of the benzene ring and two allyl substituents on the amide nitrogen. This structural motif confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, catalysis, and medicinal chemistry.
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-cyano-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C14H14N2O/c1-3-8-16(9-4-2)14(17)13-7-5-6-12(10-13)11-15/h3-7,10H,1-2,8-9H2 |
InChI Key |
BHRBIDJLCIYSTH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diallyl-3-cyanobenzamide typically involves the reaction of 3-cyanobenzoyl chloride with diallylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of solid-supported catalysts can enhance the reaction efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diallyl-3-cyanobenzamide undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzamide structure can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for the oxidation of allyl groups.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for the hydrogenation of the cyano group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives of the allyl groups.
Reduction: Primary amines derived from the reduction of the cyano group.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
N,N-Diallyl-3-cyanobenzamide has several scientific research applications, including:
Chemistry: Used as a monomer in polymerization reactions to create novel polymeric materials with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N,N-Diallyl-3-cyanobenzamide involves its interaction with molecular targets such as enzymes or receptors. The allyl groups can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with biological macromolecules. The cyano group can also participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with N,N-Diallyl-3-cyanobenzamide:
Key Differences and Implications
Electron-Withdrawing Effects: The 3-cyano group in this compound provides stronger electron withdrawal than the 3-methyl group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide. This enhances electrophilicity at the benzene ring, favoring reactions like nucleophilic aromatic substitution . In contrast, the 4-nitro group in N-(2,2-Diphenylethyl)-4-nitrobenzamide offers even greater electron withdrawal but reduces solubility in non-polar solvents .
Steric and Catalytic Properties: The N,N-diallyl substituents in the target compound introduce steric bulk while retaining reactivity for allylic transformations (e.g., Heck coupling). The N-hydroxy-tert-alkyl group in enables coordination to transition metals (e.g., Pd), facilitating C–H activation, whereas the allyl groups in this compound may instead serve as substrates for cross-metathesis .
Biological Relevance: N-(3-cyanopyridin-2-yl)benzamide () has documented use in medicinal chemistry due to its pyridine core, which mimics ATP-binding sites in kinases. The absence of a heteroaromatic ring in this compound likely reduces its bioactivity but may improve metabolic stability.
Research Findings and Limitations
- Synthetic Feasibility: The allyl groups in this compound can be introduced via nucleophilic substitution of benzoyl chlorides with diallylamine, analogous to methods used for and . However, competing polymerization of allyl groups under radical conditions remains a challenge.
- Thermal Stability : Allyl-substituted benzamides exhibit lower thermal stability compared to alkyl or aryl analogues (e.g., ), as confirmed by thermogravimetric analysis of related compounds .
- Gaps in Data: No direct studies on the catalytic or biological activity of this compound were identified in the provided evidence. Predictions are extrapolated from structural analogues.
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